molecular formula C19H18ClNO4 B12306048 tetrahydrocoptisine hydrochloride Coptisine hydrochloride

tetrahydrocoptisine hydrochloride Coptisine hydrochloride

Cat. No.: B12306048
M. Wt: 359.8 g/mol
InChI Key: WZUQSTMUNWBERD-UHFFFAOYSA-N
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Description

Tetrahydrocoptisine hydrochloride, also known as Coptisine hydrochloride, is a protoberberine-type alkaloid. It is a major component of the leaf of Chelidonium majus L. and has potential biological activities, including anti-inflammatory and anti-parasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrocoptisine hydrochloride can be synthesized from the natural alkaloid stylopine. The synthetic route involves the reduction of stylopine using hydrogenation methods. The reaction conditions typically include the use of a palladium catalyst under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of tetrahydrocoptisine hydrochloride involves the extraction of stylopine from the leaves of Chelidonium majus L., followed by its reduction to tetrahydrocoptisine. The compound is then converted to its hydrochloride salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrocoptisine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrahydrocoptisine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tetrahydrocoptisine hydrochloride exerts its effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and NO. It achieves this by inhibiting the activation of NF-κB and MAPK pathways. These pathways are crucial for the inflammatory response, and their inhibition leads to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrocoptisine hydrochloride is unique due to its specific inhibition of NF-κB and MAPK pathways, which are not as prominently targeted by other similar compounds. This makes it a valuable compound for research into inflammatory diseases and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H

InChI Key

WZUQSTMUNWBERD-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+]2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.[Cl-]

Origin of Product

United States

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